1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
The compound “1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups . It includes a benzimidazole group, which is a type of heterocyclic aromatic organic compound that is also a part of many important biomolecules . It also contains a carboxylic acid group, which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would likely contribute to the compound’s aromaticity, while the carboxylic acid group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole group is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions . The carboxylic acid group is acidic and can react with bases or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Synthesis and Biological Activities
Antineoplastic and Antifilarial Agents : Methyl and ethyl derivatives of benzimidazole-2-carbamates, including structures similar to the requested compound, have been synthesized and shown to exhibit significant growth inhibition in certain cells, suggesting potential as antineoplastic and antifilarial agents (Ram et al., 1992).
Angiotensin II Receptor Antagonists : Derivatives of benzimidazole-7-carboxylic acids have been developed as angiotensin II receptor antagonists. These compounds, including structures akin to the one , have shown to potentially improve oral bioavailability and possess inhibitory effects on angiotensin II-induced pressor response (Kubo et al., 1993).
Co-crystallization and Structural Studies
- Co-crystallization with Carboxylic Acids : A benzimidazole derivative has been co-crystallized with fumaric acid and maleic acid. This research contributes to understanding the molecular structures and stability of benzimidazole compounds (Zhai et al., 2017).
Antimicrobial Activity
- Activity Against Candida Species : New benzimidazole-5-carboxylic acids have shown potent activity against various Candida species, highlighting their potential as antimicrobial agents (Göker et al., 2002).
Molecular Structure and Properties
- Dabigatran Etexilate Tetrahydrate : A study focusing on the structure of a compound similar to the requested one, providing insights into its molecular properties and interactions (Liu et al., 2012).
Further Research and Applications
- Synthesis and Derivative Studies : Additional studies have focused on the synthesis of various benzimidazole derivatives, exploring their potential applications in different fields such as corrosion inhibition and drug development (Herrag et al., 2007), (Kalhor, 2015).
Future Directions
properties
IUPAC Name |
1-[2-(cyclopentylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-19-14-10-12(16(22)23)6-7-15(14)21(11)9-8-18-17(24)20-13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,22,23)(H2,18,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSMEOOEEUBKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCNC(=O)NC3CCCC3)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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